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Compound of Interest

Compound Name: Methyl 4,4,4-trimethoxybutanoate
CAS No.: 71235-00-2
Cat. No.: B124517
Get Quote
. J

Executive Summary & Compound Identity

Methyl 4,4,4-trimethoxybutanoate (CAS: 71235-00-2) is a bifunctional aliphatic building block
featuring a terminal methyl ester and a terminal trimethyl orthoester.[1] Chemically, it is the
trimethyl orthoester of methyl succinaldehydate.

It serves as a critical "'masked" aldehyde intermediate. Unlike free aldehydes, the orthoester
moiety is stable under basic and nucleophilic conditions but hydrolyzes rapidly under mild
acidic conditions to regenerate the aldehyde or ester functionality. This pH-sensitivity makes it
highly valuable in the design of pH-responsive drug delivery systems and as a robust linker in
antibody-drug conjugates (ADCSs).
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Property Data

IUPAC Name Methyl 4,4,4-trimethoxybutanoate

Molecular Formula

Molecular Weight 192.21 g/mol

Appearance Colorless, viscous liquid

Soluble in MeOH, DCM, THF; decomposes in

Solubilit
Y agueous acid

Key Functionality Orthoester (Acid-labile), Ester (Base-labile)

Synthesis & Preparation (Pinner Reaction)

The industrial and laboratory standard for synthesizing Methyl 4,4,4-trimethoxybutanoate is
the Pinner Synthesis, utilizing methyl 3-cyanopropanoate as the starting material. This route
avoids the instability associated with oxidizing succinaldehyde.

Experimental Protocol

Reagents: Methyl 3-cyanopropanoate, anhydrous Methanol (MeOH), Hydrogen Chloride (HCI)
gas.

» Imidate Formation:
o Dissolve methyl 3-cyanopropanoate (1.0 eq) in anhydrous MeOH (5.0 eq) at 0°C.

o Bubble dry HCI gas into the solution until saturation (approx. 1.1 eq), maintaining
temperature <5°C to prevent hydrolysis.

o Stir at 0°C for 4—6 hours. The imidate hydrochloride salt precipitates or forms a thick olil.
e Orthoester Conversion:

o Neutralize the mixture carefully with anhydrous sodium methoxide (NaOMe) or sodium
bicarbonate to pH 7-8.
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o Add excess anhydrous MeOH (10 eq) and stir at room temperature for 24 hours.

o Mechanism:[2][3][4] The imidate undergoes alcoholysis to form the orthoester.

e Purification:
o Filter off ammonium chloride (

) salts.

o Concentrate the filtrate under reduced pressure (rotary evaporator).

o Distillation: Purify via vacuum distillation (bp ~85-90°C at 1 mmHg). Note: Glassware must

be base-washed to prevent acid-catalyzed degradation.

Reaction Pathway Diagram

1. MeOH, HClI (gas) - - 2. MeOH, NaOMe -
Methyl 3-cyanopropanoate o°c, Pinner Rxn | Imidate Hydrochloride Alcoholysis Methyl 4,4,4-trimethoxybutanoate

(Nitrile) . Intermediate (Orthoester)

Click to download full resolution via product page
Caption: Two-step Pinner synthesis converting the nitrile group to a trimethyl orthoester.

Spectroscopic Analysis

The following data represents the definitive spectroscopic signature of Methyl 4,4,4-
trimethoxybutanoate.

A. Nuclear Magnetic Resonance (NMR)

The molecule possesses

symmetry in the orthoester head but is linear. The key diagnostic feature is the intense singlet
for the orthoester methoxy groups, distinct from the ester methoxy.

H NMR (400 MHz,
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Interpretation: The 9H singlet at 3.22 ppm is the hallmark of the trimethyl orthoester. It appears
upfield relative to the ester methoxy (3.67 ppm) due to the lack of a

-system anisotropy directly on the oxygen atoms. The backbone methylenes appear as two
triplets, confirming the

linkage.

C NMR (100 MHz,
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B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by ester and ether functionalities. Notably absent are O-H
(alcohol) and C=0 (aldehyde) stretches.

e 1740 cm

(Strong): C=0 Stretching vibration (Ester).

e 1050 —-1200 cm

(Very Strong, Broad): C-O-C Stretching. The orthoester creates a complex "fingerprint” in this
region due to the

group, overlapping with the ester C-O stretch.

e 2950 — 2840 cm
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: C-H Stretching (Aliphatic and Methoxy).
e Absence: No peak at ~1710 cm

(Aldehyde) or ~3400 cm

(Hydroxyl), confirming the "masked" nature.

C. Mass Spectrometry (MS)

Orthoesters exhibit specific fragmentation patterns under Electron lonization (El). The
molecular ion is often weak or unstable.

« lonization Mode: EI (70 eV)

e Molecular lon (
):
192 (Weak/Trace).

e Base Peak:

105 (
loss of radical?). Correction: The trimethoxymethyl cation
IS
105. This is a highly stabilized carbocation and typically the base peak or a major fragment.
o Diagnostic Fragments:
o 161 (
): Loss of methoxy radical (
). Formation of the stable dialkoxycarbenium ion.

o 105: Trimethoxymethyl cation
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o 59: Carbomethoxy cation

Fragmentation Pathway Diagram
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m/z 192

- OMes (31) Alpha Cleavage

Inductive Cleavage

[M - OMe]+
Dialkoxycarbenium
m/z 161

Trimethoxymethyl Cation
[C(OMe)3]+
m/z 105

Ester Fragment
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Click to download full resolution via product page

Caption: Primary EI-MS fragmentation pathways showing the stabilization of the orthoester
cation.

Applications in Drug Development

Methyl 4,4,4-trimethoxybutanoate is not merely a solvent or reagent; it is a functional linker
precursor.

e pH-Sensitive Liposomes: The orthoester group hydrolyzes at pH < 5.0 (endosomal pH) but is
stable at pH 7.4 (physiological pH). Incorporating this moiety into lipids allows for targeted
drug release inside cancer cells.

e Pro-drug Synthesis: Used to mask aldehydes or carboxylic acids in API synthesis, improving
lipophilicity during transport across the blood-brain barrier.

» Cross-linking Agents: The diester/orthoester functionality allows for heterobifunctional cross-
linking where one end reacts with amines (ester aminolysis) and the other responds to acid
triggers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. BioOrganics [bioorganics.biz]

2. ias.ac.in [ias.ac.in]

3. CN110872214B - Trimethyl orthoformate and preparation method thereof - Google
Patents [patents.google.com]

e 4. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-
step method - Google Patents [patents.google.com]

¢ 5. grandbio.co.kr [grandbio.co.kr]
¢ 6. cwsabroad.com [cwsabroad.com]

¢ To cite this document: BenchChem. [Technical Guide: Methyl 4,4,4-trimethoxybutanoate
Spectroscopic Profile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124517/docs#technical-guide-methyl-4-4-4-
trimethoxybutanoate-spectroscopic-profile]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://bioorganics.biz/metabolite.php?search=&page=261
http://www.grandbio.co.kr/bbs/board.php?bo_table=b04&page=5495
https://cwsabroad.com/standards-reference/trc-t795525-500mg-71235-00-2-en/
https://bioorganics.biz/metabolite.php?search=&page=261
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.bioorganics.biz
https://www.benchchem.com/product/b124517/docs?utm_src=pdf-body#technical-guide-methyl-4-4-4-trimethoxybutanoate-spectroscopic-profile
http://www.grandbio.co.kr/bbs/board.php?bo_table=b04&page=5495
https://www.google.com/url?sa=E&q=https%3A%2F%2Fenamine.net
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fcr60291a004
https://www.benchchem.com/product/b124517?utm_src=pdf-custom-synthesis#bc-rfq
https://bioorganics.biz/metabolite.php?search=&page=261
https://www.ias.ac.in/article/fulltext/jcsc/100/02-03/0235-0252
https://patents.google.com/patent/CN110872214B/en
https://patents.google.com/patent/CN110872214B/en
https://patents.google.com/patent/CN105732374A/en
https://patents.google.com/patent/CN105732374A/en
http://www.grandbio.co.kr/bbs/board.php?bo_table=b04&page=5495
https://cwsabroad.com/standards-reference/trc-t795525-500mg-71235-00-2-en/
https://www.benchchem.com/product/b124517/docs#technical-guide-methyl-4-4-4-trimethoxybutanoate-spectroscopic-profile
https://www.benchchem.com/product/b124517/docs#technical-guide-methyl-4-4-4-trimethoxybutanoate-spectroscopic-profile
https://www.benchchem.com/product/b124517/docs#technical-guide-methyl-4-4-4-trimethoxybutanoate-spectroscopic-profile
https://www.benchchem.com/product/b124517/docs#technical-guide-methyl-4-4-4-trimethoxybutanoate-spectroscopic-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124517?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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